![molecular formula C14H9IN2O B13865077 (6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone is a chemical compound with the molecular formula C14H9IN2O and a molecular weight of 348.139 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, which promotes C–C bond cleavage and cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions are generally mild and do not require the use of metals.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling iodine and other reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine core.
Substitution: Halogen substitution reactions are common, where the iodine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted imidazo[1,2-a]pyridines.
Wissenschaftliche Forschungsanwendungen
(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Wirkmechanismus
The mechanism of action of (6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone involves its interaction with molecular targets such as Rab geranylgeranyl transferase. This enzyme is responsible for the posttranslational modification of Rab GTPases, which are involved in various cellular processes . By inhibiting this enzyme, the compound can disrupt the prenylation of Rab proteins, affecting their function and potentially leading to therapeutic effects in diseases like cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core and have been studied for their medicinal properties.
3-Bromoimidazo[1,2-a]pyridines: These compounds also belong to the imidazo[1,2-a]pyridine family and have similar biological activities.
Uniqueness
(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone is unique due to the presence of the iodine atom at the 6-position of the imidazo[1,2-a]pyridine ring. This iodine atom can be a site for further functionalization, making the compound versatile for various chemical modifications and applications.
Eigenschaften
Molekularformel |
C14H9IN2O |
|---|---|
Molekulargewicht |
348.14 g/mol |
IUPAC-Name |
(6-iodoimidazo[1,2-a]pyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C14H9IN2O/c15-11-6-7-13-16-12(9-17(13)8-11)14(18)10-4-2-1-3-5-10/h1-9H |
InChI-Schlüssel |
WFYCFSDNMVDURN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CN3C=C(C=CC3=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


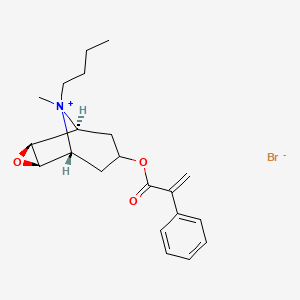
![N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B13864999.png)

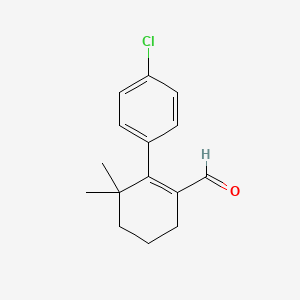
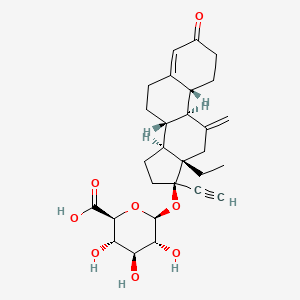
![5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine](/img/structure/B13865015.png)

![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)

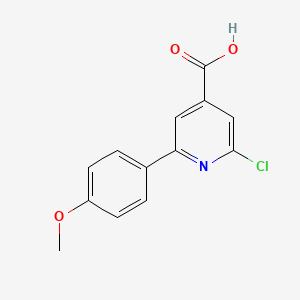

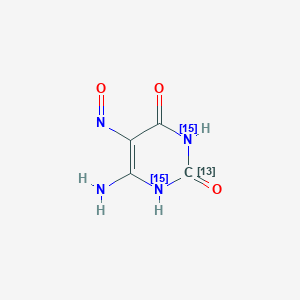

![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
